molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine

Cat. No. B2625005
CAS RN: 85102-38-1
M. Wt: 205.261
InChI Key: BKWUGIBQOYBFCR-UHFFFAOYSA-N
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Description

“4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine” is a chemical compound with the molecular formula C11H15N3O . It’s related to 4-Prop-2-yn-1-ylmorpholine and has a similar structure .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-(1H-IMIDAZOL-2-YLMETHYL)-MORPHOLINE and 3-Bromopropyne . This process involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H-NMR . The structure includes a prop-2-yn-1-yl group attached to an imidazole ring, which is further connected to a morpholine ring via a methylene bridge .


Chemical Reactions Analysis

The compound can participate in Sonogashira cross-coupling reactions . It’s also a useful synthon in these reactions .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 355.3±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa is predicted to be 6.85±0.31 .

Scientific Research Applications

4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in various biochemical and physiological assays, such as enzyme assays, protein binding assays, and immunoassays. It has also been used to study the structure and function of proteins and other macromolecules. Additionally, it has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is not fully understood. However, it is believed to interact with proteins and other macromolecules in a variety of ways, including covalent bonding, hydrogen bonding, and electrostatic interactions. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, as well as to interfere with the binding of certain ligands to their receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to interfere with the binding of certain ligands to their receptors. Additionally, it has been found to have an effect on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has several advantages and limitations for lab experiments. One of the primary advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of assays. However, it has been found to have a number of potential limitations, including its potential to interfere with the binding of certain ligands to their receptors, as well as its potential to inhibit the activity of certain enzymes and proteins.

Future Directions

There are a number of potential future directions for the use of 4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine in scientific research. One potential direction is to further study its potential effects on the activity of certain hormones and neurotransmitters. Additionally, further research could be conducted to identify potential new applications for this compound, such as in drug and pharmaceutical synthesis. Finally, further research could be conducted to identify potential new synthesis methods for this compound.

Synthesis Methods

4-{[1-(Prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can be synthesized from a two-step process. The first step involves the reaction of morpholine with prop-2-yn-1-yl bromide, which yields this compound. The second step involves the reaction of this compound with an appropriate base, such as sodium hydroxide, to yield the desired product.

properties

IUPAC Name

4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWUGIBQOYBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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